molecular formula C4H6F4O B13737896 1-(2,2-Difluoroethoxy)-1,1-difluoroethane

1-(2,2-Difluoroethoxy)-1,1-difluoroethane

Cat. No.: B13737896
M. Wt: 146.08 g/mol
InChI Key: WMZDCGKOHSGDIM-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-1,1-difluoroethane is an organic compound characterized by the presence of both ether and fluorinated groups. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethoxy)-1,1-difluoroethane typically involves the reaction of 2,2-difluoroethanol with a suitable halogenated ethane derivative under basic conditions. One common method involves the use of sodium hydride as a base and 1,1-difluoro-2-iodoethane as the halogenated ethane derivative. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes that ensure high yield and purity. These processes often involve the use of specialized reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethoxy)-1,1-difluoroethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2,2-Difluoroethoxy)-1,1-difluoroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-1,1-difluoroethane involves its interaction with various molecular targets. The fluorinated groups enhance its ability to participate in hydrogen bonding and other non-covalent interactions, which can influence enzyme activity and protein function. The compound can also act as a fluorine donor in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-Difluoroethoxy)-1,1-difluoroethane is unique due to its combination of ether and multiple fluorinated groups, which confer high thermal stability and resistance to oxidation. This makes it particularly valuable in applications requiring robust chemical properties .

Properties

Molecular Formula

C4H6F4O

Molecular Weight

146.08 g/mol

IUPAC Name

1-(2,2-difluoroethoxy)-1,1-difluoroethane

InChI

InChI=1S/C4H6F4O/c1-4(7,8)9-2-3(5)6/h3H,2H2,1H3

InChI Key

WMZDCGKOHSGDIM-UHFFFAOYSA-N

Canonical SMILES

CC(OCC(F)F)(F)F

Origin of Product

United States

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